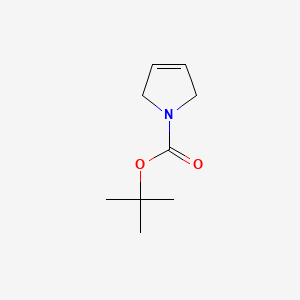

tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate

描述

Structural Characteristics and Nomenclature

This compound, bearing the Chemical Abstracts Service registry number 73286-70-1, exhibits a molecular formula of C₉H₁₅NO₂ with a corresponding molecular weight of 169.22 grams per mole. The compound exists as a colorless liquid under standard conditions, displaying characteristic physical properties that reflect its heterocyclic carbamate structure. The boiling point of this compound has been determined to be 208 degrees Celsius, while its density measures 0.981 grams per milliliter at 25 degrees Celsius. The refractive index, an important optical property for identification and purity assessment, registers at n₂₀/D 1.458.

The nomenclature of this compound reflects its complex structural features through multiple acceptable chemical names. The International Union of Pure and Applied Chemistry designation identifies it as tert-butyl 2,5-dihydropyrrole-1-carboxylate. Alternative nomenclature includes N-tert-butoxycarbonyl-2,5-dihydro-1H-pyrrole, N-Boc-2,5-dihydropyrrole, and N-BOC-3-Pyrroline. The systematic name 2,5-dihydro-1H-pyrrole-1-carboxylic acid 1,1-dimethylethyl ester provides explicit structural information regarding the ester linkage between the carboxylic acid functionality and the tertiary butyl group.

The molecular structure can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System string CC(C)(C)OC(=O)N1CC=CC1 precisely describes the connectivity pattern, while the International Chemical Identifier 1S/C9H15NO2/c1-9(2,3)12-8(11)10-6-4-5-7-10/h4-5H,6-7H2,1-3H3 provides a standardized structural representation. The corresponding International Chemical Identifier Key YEBDZDMYLQHGGZ-UHFFFAOYSA-N serves as a unique molecular identifier for database searches and computational applications.

The structural architecture of this compound features a five-membered nitrogen-containing heterocycle with reduced unsaturation compared to fully aromatic pyrrole. The presence of the tert-butoxycarbonyl protecting group at the nitrogen position fundamentally alters the electronic properties and reactivity profile of the heterocycle. This protection strategy transforms the basic nitrogen center into an electron-deficient carbamate functionality, which dramatically influences subsequent chemical transformations and regioselectivity patterns.

Role of tert-butoxycarbonyl Protection in Heterocyclic Chemistry

The tert-butoxycarbonyl protecting group, commonly abbreviated as Boc in chemical literature, represents one of the most versatile and widely employed protection strategies for nitrogen-containing functional groups in organic synthesis. The application of tert-butoxycarbonyl protection to heterocyclic systems, exemplified by this compound, provides synthetic chemists with unprecedented control over reactivity and selectivity in complex molecular transformations.

The strategic importance of tert-butoxycarbonyl protection in heterocyclic chemistry extends beyond simple masking of nitrogen basicity. When applied to pyrrole derivatives, the protecting group serves as a powerful directing element that influences regioselectivity in electrophilic substitution reactions, metal-catalyzed transformations, and other synthetic operations. Research has demonstrated that the presence of the tert-butoxycarbonyl group on pyrrole nitrogen redirects borylation reactions from the typical 2-position to the 3-position, providing access to regioisomers that are difficult to obtain through alternative synthetic approaches.

The electronic effects of tert-butoxycarbonyl protection manifest through resonance withdrawal of electron density from the heterocyclic ring system. This electron-withdrawing character stabilizes the heterocycle toward electrophilic attack while simultaneously activating specific positions for nucleophilic substitution or metal insertion. The steric bulk of the tert-butyl group additionally provides conformational constraints that can be exploited to achieve facial selectivity in subsequent transformations.

| Deprotection Method | Conditions | Efficiency | Reference |

|---|---|---|---|

| Thermal | 180°C, air | 64-80% | |

| Trifluoroacetic Acid | TFA/DCM | Variable | |

| Hydrochloric Acid | 3M HCl/EtOAc | High | |

| Trimethylsilyl Iodide | TMSI/MeOH | Mild conditions |

The synthesis of this compound can be accomplished through multiple strategic approaches, with the most common method involving the protection of 2,5-dihydropyrrole using di-tert-butyl dicarbonate. Alternative synthetic routes include the cyclization of appropriately substituted precursors already bearing the tert-butoxycarbonyl protection, as demonstrated in the synthesis of related heterocyclic systems. The compound has been identified as a valuable intermediate in the preparation of tert-butyl 3-aryl-2,3-dihydro-1H-pyrrole-1-carboxylate derivatives through various arylation protocols.

The utility of this compound in heterocyclic chemistry is further enhanced by the orthogonal nature of tert-butoxycarbonyl protection relative to other common protecting groups. This orthogonality enables complex synthetic sequences where multiple protecting groups can be selectively removed under different conditions. The acid-labile nature of the tert-butoxycarbonyl group contrasts with base-labile protecting groups such as fluorenylmethyloxycarbonyl, providing complementary reactivity patterns for sophisticated protection strategies.

Recent developments in deprotection methodology have expanded the synthetic utility of tert-butoxycarbonyl-protected heterocycles. Thermal deprotection protocols have been optimized for flow chemistry applications, enabling scalable and efficient removal of the protecting group without the need for acidic reagents. These advances are particularly significant for industrial applications where acid-free conditions are preferred to minimize corrosion and waste generation concerns.

The role of tert-butoxycarbonyl protection in enabling selective transformations is exemplified by its application in iridium-catalyzed carbon-hydrogen borylation reactions. In these transformations, the protected pyrrole derivative undergoes regioselective borylation at the 3-position with high efficiency, providing access to valuable organoborane intermediates for cross-coupling reactions. The protecting group not only directs the regioselectivity but also remains intact throughout the catalytic process, demonstrating the robust nature of the tert-butoxycarbonyl protecting group under transition metal catalysis conditions.

属性

IUPAC Name |

tert-butyl 2,5-dihydropyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-9(2,3)12-8(11)10-6-4-5-7-10/h4-5H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBDZDMYLQHGGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408785 | |

| Record name | tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73286-70-1 | |

| Record name | N-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73286-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrrole-1-carboxylic acid, 2,5-dihydro-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Catalytic Ring-Closing Metathesis (RCM) of N-Boc-Diallylamine

The most widely documented method involves ruthenium-catalyzed ring-closing metathesis (RCM) of N-Boc-diallylamine. This approach leverages Grubbs-type catalysts to induce cyclization, forming the 2,5-dihydropyrrole core.

Reaction Conditions and Optimization

- Catalyst : Bis(tricyclohexylphosphine)benzylidene ruthenium dichloride (1st generation Grubbs catalyst) at 0.5 mol% loading.

- Solvent : Anhydrous dichloromethane (DCM) under nitrogen atmosphere.

- Temperature : Reflux (40–45°C) for 2.5 hours.

- Work-up : Quenching with tris(hydroxymethyl)phosphine to deactivate the catalyst, followed by extraction and distillation.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 90–94% | |

| Purity | >96% (GC analysis) | |

| Boiling Point | 208°C (lit.) | |

| Refractive Index | $$ n_{20}^D = 1.458 $$ |

This method is favored for its high efficiency and scalability. The reaction proceeds via a Ru-carbene intermediate , facilitating ethylene elimination and subsequent cyclization. Post-reaction distillation under reduced pressure (70 mtorr) ensures product isolation as a crystalline solid.

Acid-Catalyzed Cyclization of Propargylamine Derivatives

Alternative routes employ acid-mediated cyclization of propargylamine precursors. A 2025 study demonstrated a DBU (1,8-diazabicycloundec-7-ene)-mediated intramolecular cycloaddition of N-alkyl propargylamines, followed by oxidation with DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone).

Reaction Scheme:

- Cyclization : Propargylamine → 2,5-dihydropyrrole intermediate (80–90% yield).

- Oxidation : DDQ in dichloroethane at 60°C (4 hours) → fully aromatic pyrrole.

Comparative Efficiency:

| Step | Conditions | Yield |

|---|---|---|

| Cyclization | DBU (2 equiv.), DCM, 25°C | 85% |

| Oxidation | DDQ (1.2 equiv.), 60°C | 78% |

This method avoids transition metals, making it suitable for pharmaceutical applications requiring low residual metal content.

Industrial-Scale Production Methods

Industrial protocols optimize the RCM approach for cost-effectiveness and safety:

Scalable Modifications:

- Catalyst Recycling : Filtration and reuse of ruthenium residues reduce costs.

- Continuous Flow Reactors : Enhance heat management and throughput.

- Purity Control : Crystallization from hexane/ethyl acetate (3:1) achieves >99% purity.

Industrial Metrics:

| Metric | Laboratory | Industrial |

|---|---|---|

| Batch Size | 100 g | 50–100 kg |

| Cycle Time | 8 hours | 4 hours |

| Catalyst Loading | 0.5 mol% | 0.3 mol% |

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| RCM with Grubbs Catalyst | High yield (90–94%), scalable | Requires inert atmosphere |

| Acid-Catalyzed Cyclization | Metal-free, mild conditions | Lower yield (70–78%) |

| Industrial RCM | Cost-effective, high purity | Specialized equipment needed |

化学反应分析

Types of Reactions: tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to the corresponding amine.

Substitution: It can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Synthesis Applications

tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate is primarily utilized in the following synthetic pathways:

- Preparation of Pyrrole Derivatives :

- Synthesis of GABA Analogues :

- Formation of Complex Molecules :

Medicinal Chemistry Applications

The versatility of this compound extends to medicinal chemistry:

- Neuroactive Compounds :

- Pharmaceutical Development :

Case Study 1: Synthesis of Neuroactive Agents

In a study published by researchers at a leading pharmaceutical institution, this compound was used to synthesize a series of GABA receptor modulators. The results indicated improved binding affinity compared to existing compounds, showcasing its potential as a scaffold for drug development.

Case Study 2: Aryl-GABA Analogues

A research team successfully synthesized β-aryl-GABA analogues using this compound via Heck coupling reactions. These analogues demonstrated significant activity against certain types of cancer cells in vitro, highlighting the compound's utility in anticancer drug development.

作用机制

The mechanism of action of tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.

Pathways Involved: It may modulate biochemical pathways related to its structure and functional groups.

相似化合物的比较

- tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate

- tert-Butyl 3,4-dihydro-2H-pyridine-1-carboxylate

- tert-Butyl 2,5-dihydro-1H-pyrrole-2-carboxylate

Comparison:

- tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate is unique due to its specific substitution pattern and the presence of the Boc protecting group, which makes it a versatile intermediate in organic synthesis .

- Compared to similar compounds, it offers distinct reactivity and stability, making it suitable for specific applications in research and industry .

生物活性

tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate, also referred to as N-Boc-2,5-dihydropyrrole, is a synthetic organic compound with significant potential in pharmaceutical applications. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

- Molecular Formula : C₉H₁₃NO₃

- Molar Mass : Approximately 183.20 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 241.8 ± 33.0 °C at 760 mmHg

- CAS Number : 141293-14-3

Mechanisms of Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This inhibition suggests potential applications in pharmacology, particularly in modifying the metabolism of co-administered drugs .

Inhibition of Cytochrome P450

Cytochrome P450 enzymes play a critical role in drug metabolism. The ability of this compound to inhibit CYP1A2 can lead to altered pharmacokinetics for drugs metabolized by this enzyme. This property may be beneficial in drug formulation to enhance therapeutic efficacy or reduce side effects .

Synthesis Methods

Several methods have been developed for synthesizing this compound. These typically involve cyclization reactions and subsequent protection of the nitrogen atom with a Boc (tert-butyloxycarbonyl) group. The following table summarizes common synthesis routes:

| Synthesis Method | Description |

|---|---|

| Cyclization Reaction | Involves the formation of the pyrrole ring via condensation reactions. |

| Boc Protection | Nitrogen atom protection using Boc groups to stabilize the compound during reactions. |

| Functionalization | Further reactions to introduce additional functional groups for enhanced activity. |

Biological Applications and Case Studies

The versatility of this compound makes it valuable for various biological applications:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial and antifungal properties.

- Drug Discovery : Its role as a synthetic precursor allows for the development of new heterocyclic compounds with potential medicinal properties .

Case Study: JNK3 Inhibition

A study focused on the design and synthesis of derivatives based on pyrrole scaffolds demonstrated significant inhibitory activity against c-Jun N-terminal Kinase 3 (JNK3), which is implicated in neurodegenerative diseases. The research highlighted how modifications to the pyrrole structure could enhance selectivity and potency against JNK3, indicating a pathway for developing therapeutics targeting neurodegeneration .

Comparative Analysis with Similar Compounds

The unique structure of this compound can be compared with other pyrrole derivatives:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| tert-butyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate | 1.00 | Contains two carbonyl groups |

| tert-butyl (2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)carbamate | 0.93 | Contains an additional carbamate moiety |

| ethyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate | 0.90 | Ethyl group instead of tert-butyl |

The comparison illustrates how this compound stands out due to its specific combination of functional groups that contribute to its diverse reactivity and potential biological activity.

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。